Relevance: This compound shares the core 3-methyl-1H-pyrazole motif with the target compound, N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. The variations lie in the substituents at the 1- and 4-positions of the pyrazole ring, as well as the presence of a distinct heterocyclic ring system. This highlights the exploration of different substituents and linkers attached to the pyrazole core for potentially influencing its properties. []
Compound Description: This compound incorporates a 4,5-dihydro-1H-pyrazole unit, substituted with 4-fluorophenyl and 4-methylphenyl groups, connected to a thiazole ring that further bears a triazole substituent. []
Relevance: While this compound features a dihydro-pyrazole ring, unlike the aromatic pyrazole in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, the presence of halogenated aryl substituents linked to the pyrazole core demonstrates a common structural theme. This emphasizes the significance of halogenated aryl groups in modulating the properties of pyrazole-containing compounds. []
Compound Description: This compound consists of a 4,5-dihydro-1H-pyrazole ring substituted with a complex but-2-enylidene chain containing a 4-fluoroaniline moiety and a benzenesulfonamide group. Intramolecular hydrogen bonding influences its conformation. []
Relevance: Similar to the previous compound, the presence of a 4-fluorophenyl group attached to the dihydro-pyrazole core highlights the recurrent use of halogenated aryl substituents in conjunction with pyrazole derivatives, including the target compound, N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. []
Compound Description: This molecule is structurally analogous to the previous compound but with a 4-chloroaniline group instead of 4-fluoroaniline. Intramolecular hydrogen bonding and intermolecular interactions contribute to its crystal packing. []
Relevance: Both compounds (3 and 4) exemplify the structural diversity that can be introduced at the 4-position of the pyrazole ring, a feature also observed in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. The presence of different halogenated aniline substituents in these molecules suggests the exploration of their potential influence on biological activity or other relevant properties. []
Compound Description: This compound, SAR216471, is a potent and reversible P2Y12 receptor antagonist, showing promising antiplatelet and antithrombotic activities. []
Relevance: Although SAR216471 has a more complex structure, it shares a 3-methyl-1H-pyrazole moiety with N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. This highlights the presence of the 3-methyl-1H-pyrazole motif in a compound with known biological activity, suggesting the potential of this substructure for medicinal chemistry applications. []
Compound Description: This series of compounds features a 3-phenyl-1H-pyrazole core linked to a substituted phenyl group via an ethenamine linker. These derivatives were assessed for antiproliferative activity against breast cancer cell lines. []
Relevance: The shared presence of a substituted phenyl group linked to a pyrazole ring, albeit with different substitution patterns and linkers, connects this series to N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. This further reinforces the common use of substituted phenyl rings in combination with pyrazoles for developing biologically active compounds. []
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: These two classes of compounds involve a thiazole ring connected to either a triazole-substituted dihydro-pyrazole or a pyrazole-substituted triazole. []
Relevance: While structurally distinct from N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, these compounds highlight the broader context of using pyrazoles and related five-membered heterocycles, like triazoles, in conjunction with other ring systems to generate diverse chemical entities for potential biological applications. []
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series was designed based on the tubulin polymerization inhibitory activities of CA-4 analogs and indoles. These compounds exhibited promising in vitro antiproliferative activities against cancer cell lines. []
Relevance: The inclusion of 1H-pyrazol-1-yl groups within this series underscores the exploration of different pyrazole substitution patterns, similar to the 4-bromo-3-methyl-1H-pyrazol-1-yl moiety in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. This suggests a common interest in how substituents on the pyrazole ring might impact biological activities. []
[CuCl2L2]·1.5CH3OH·0.5H2O, (1)
Compound Description: This copper (II) complex uses 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L) as a ligand. The complex demonstrates potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and exhibits antiproliferative effects against MCF7 breast cancer cells. []
Relevance: While not a direct structural analog, the presence of a pyrazole ring within the ligand structure highlights the continued interest in incorporating pyrazoles into diverse molecular architectures, including metal complexes, for exploring their biological properties, a theme related to the target compound, N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. []
Compound Description: Hu7691 is a selective Akt inhibitor that shows reduced cutaneous toxicity compared to related compounds. Its design was driven by the observation that Akt2 isozyme inhibition might contribute to keratinocyte apoptosis. []
Relevance: The presence of the 1-methyl-1H-pyrazol-5-yl moiety in Hu7691 demonstrates the exploration of similar pyrazole substituents to those found in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, further highlighting the importance of substituent modifications in influencing the biological activities of pyrazole-containing compounds. []
Compound Description: This series of compounds is based on a 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile core, synthesized using a five-step reaction pathway, and evaluated for antimicrobial activities. []
Relevance: The shared presence of a 3-methyl-1H-pyrazole unit, albeit with different substitutions at the 1- and 5-positions compared to N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, highlights the recurrence of this specific pyrazole substructure in the design and synthesis of potentially bioactive compounds. []
Compound Description: This series of compounds features a 1,3-diphenyl-1H-pyrazole group connected to a thiazole ring via a hydrazine linker, synthesized through a one-pot multicomponent reaction. []
Relevance: Although structurally diverse from N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, these compounds underscore the broader context of using pyrazoles as building blocks in multicomponent reactions for creating complex molecular architectures with potential biological relevance. []
Compound Description: This compound incorporates a 1-methyl-pyrazole ring substituted with a trifluoromethyl group. []
Relevance: The presence of a 1-methyl pyrazole with a trifluoromethyl substituent, while at a different position than in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, further illustrates the prevalence of halogenated alkyl groups as substituents on pyrazole rings in medicinal chemistry. []
Compound Description: These are hybrid molecules synthesized from 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide through multicomponent reactions. []
Relevance: These compounds emphasize the versatility of pyrazole derivatives as building blocks for constructing diverse molecular scaffolds with potential biological activities. The presence of a 1-phenyl-1H-pyrazol-3-yl unit, albeit in a different chemical context, aligns with the use of a substituted pyrazole ring in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide. []
5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles
Compound Description: This class of compounds features a 3-methylisoxazole ring connected to a pyrazole ring via a carbonyl linker. []
Relevance: Though not directly analogous to N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, this compound class illustrates the use of pyrazoles in conjunction with other heterocycles, highlighting their utility in constructing diverse chemical entities. []
Compound Description: These novel compounds were synthesized with sulfonamide and 2-Azitidinone (β-lactam) functionalities. They were evaluated for antibacterial and antioxidant properties. []
Relevance: While structurally different from the target compound, the presence of a 3-methyl-1H-pyrazole moiety in these derivatives underscores its common use as a building block in medicinal chemistry for exploring various biological activities. []
Compound Description: Synthesized from 2,3-dichloropyridine, this compound showed excellent insecticidal activity against Plutella xylostella. []
Relevance: The presence of a halogenated pyrazole ring, similar to the 4-bromo-3-methyl-1H-pyrazol-1-yl group in N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, emphasizes the recurrent use of halogenated pyrazoles in pesticide and pharmaceutical research. []
Compound Description: This compound serves as a bifunctional chelate intermediate for time-resolved fluorescence immunoassays (TRFIA). []
Relevance: While structurally distinct from the target compound, this compound emphasizes the use of pyrazoles in developing analytical tools, showcasing the versatility of this heterocyclic scaffold beyond traditional medicinal chemistry applications. []
Compound Description: This series of compounds was synthesized by reacting (Z)-N′-benzylidene hydrazine carbothioamides with 4-(3-bromo-propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Relevance: This series highlights the use of hydrazine derivatives as linkers in organic synthesis, similar to how a propylamide linker connects the pyrazole and chlorobenzamide moieties in the target compound. []
Compound Description: This copper(II) complex, featuring a pyrazolylpyrimidine ligand, exhibits polymorphism with three differently colored forms due to variations in π-π stacking interactions. []
Relevance: While not a direct structural analog to N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, this compound highlights the use of pyrazole-containing ligands in coordination chemistry and the impact of subtle structural variations on physical properties, such as color, arising from intermolecular interactions. []
Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor that demonstrated potential for overcoming treatment resistance associated with pSTAT3 activation in various cancers. []
Relevance: This compound highlights the relevance of pyrazole-containing molecules as kinase inhibitors, a significant target class in medicinal chemistry. Although structurally distinct from N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, the presence of a substituted pyrazole within this JAK1 inhibitor emphasizes the diverse biological activities that can be targeted by pyrazole-containing compounds. []
4-[Tris(1H-pyrazol-1-yl)methyl]phenol
Compound Description: This compound, prepared from 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide, features three pyrazole rings attached to a central carbon atom, forming a tris(pyrazolyl)methane motif. The crystal structure reveals intermolecular O—H⋯N hydrogen bonds and π-π stacking interactions. []
Relevance: Although structurally distinct from N-[3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide, this compound exemplifies the use of multiple pyrazole rings within a single molecule, showcasing their potential as versatile building blocks for creating diverse molecular architectures. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.